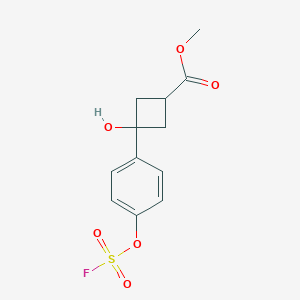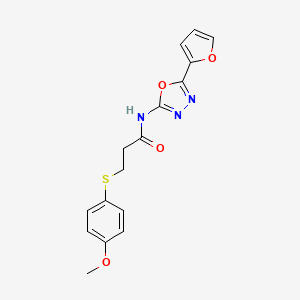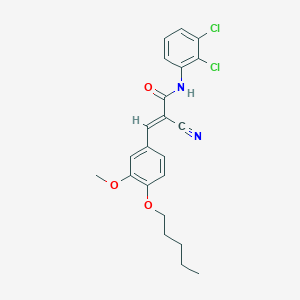![molecular formula C10H15NO2 B2929429 2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one CAS No. 2031260-36-1](/img/structure/B2929429.png)
2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Propan-2-yl)-6’-oxaspiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-4-one” is also known as Sabinene . It is a bicyclic organic compound and a terpene that is a major constituent of the essential oils of a variety of plants including Norway spruce, black pepper, cardamom, and carrot seeds .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The molecular formula of Sabinene is C10H16 . It has an all-carbon quaternary center . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving bicyclo[3.1.0]hexanes are quite interesting. For instance, the convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation process to build the five-membered ring has been reported . This process involves the use of cyclopropenes and aminocyclopropanes .Physical And Chemical Properties Analysis
The physical and chemical properties of Sabinene include a molecular weight of 136.234 Da . More detailed information about its physical and chemical properties was not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : Research has demonstrated methods for synthesizing spirocyclic compounds, including those with oxetane and azetidine rings. For example, a new synthesis route for 2-oxa-7-azaspiro[3.5]nonane has been described, highlighting the conversion of spirocyclic oxetanes into benzimidazole derivatives through oxidative cyclizations, showcasing the versatility of spirocyclic frameworks in medicinal chemistry and materials science (M. Gurry, P. McArdle, F. Aldabbagh, 2015).
1,3-Dipolar Cycloaddition for Spirocyclic Oxindoles : A study elaborated on the regio- and diastereoselective 1,3-dipolar cycloaddition for creating aziridine-fused spiro[imidazolidine-4,3'-oxindole] frameworks. This demonstrates the construction of diverse spirocyclic structures, highlighting their significance in developing novel compounds with potential biological activity (A. Angyal et al., 2019).
Applications in Drug Discovery
Spirocyclic Scaffolds in Drug Discovery : Spirocyclic compounds are essential scaffolds in drug discovery due to their three-dimensional structure offering unique interactions with biological targets. Research into 6-azaspiro[4.3]alkanes illustrates the innovative approach to synthesizing these scaffolds, underscoring their utility in medicinal chemistry for exploring new therapeutic agents (Bohdan A. Chalyk et al., 2017).
Biological Activity and Potential Applications : While the direct applications of "2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one" in biological contexts are not specified, the exploration of spirocyclic compounds in general reveals their potential in addressing various therapeutic areas. Research on similar structures has shown promising antibacterial activity against respiratory pathogens, indicating the broader applicability of spirocyclic compounds in developing new antibiotics and other therapeutic agents (T. Odagiri et al., 2013).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of compounds like “2-(Propan-2-yl)-6’-oxaspiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-4-one” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, these compounds could be further studied for their potential antitumor properties .
Propiedades
IUPAC Name |
4'-propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5(2)8-10(9(12)11-8)3-6-7(4-10)13-6/h5-8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETAZJZFHSYBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC3C(C2)O3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)




![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)


![Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2929367.png)
